molecular formula C8H9N3O B1600824 4-Amino-3,4-dihydroquinoxalin-2(1H)-one CAS No. 87973-61-3

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1600824
CAS No.: 87973-61-3
M. Wt: 163.18 g/mol
InChI Key: KPCPJPPTKDIIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,4-dihydroquinoxalin-2(1H)-one (CAS 87973-61-3) is a derivative of the 3,4-dihydroquinoxalin-2-one heterocyclic scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound serves as a key synthetic intermediate for accessing other pharmacophores and is a subject of study in modern catalytic enantioselective strategies to produce optically pure molecules . Researchers have identified related quinoxalin-2(1H)-one structures as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists . In one study, designed derivatives demonstrated significant anticonvulsant activity in experimental models, with molecular docking confirming their binding affinity to the AMPA receptor, highlighting the value of this chemotype in neuroscience and anticonvulsant drug discovery . The broader class of 3,4-dihydroquinoxalin-2-ones is also investigated for antiviral, anticancer, and anti-inflammatory activities, making it a versatile scaffold for hit-to-lead optimization . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPJPPTKDIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522345
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87973-61-3
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 3,4 Dihydroquinoxalin 2 1h One and Its Analogs

Foundational Cyclization Approaches to the Dihydroquinoxalinone Core

The construction of the 3,4-dihydroquinoxalin-2(1H)-one heterocyclic system is most commonly achieved through the cyclocondensation of an aromatic diamine with a suitable dicarbonyl precursor. nih.govchim.it This foundational approach has been refined over the years to improve yields, reduce reaction times, and control selectivity. chim.itsid.ir

The most direct and widely utilized method for synthesizing the quinoxalinone core involves the reaction of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. chim.itsapub.org This approach is versatile, allowing for the use of various starting materials to generate substituted quinoxalinones.

Key precursors and reaction conditions include:

o-Phenylenediamines and α-Ketoacids: The condensation of o-phenylenediamines with α-ketoacids, such as 2-oxopropanoic acid, is a facile route to 3-substituted dihydroquinoxalinones. sapub.org

o-Phenylenediamines and Aroylpyruvates: 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones are readily prepared through the cyclocondensation of o-phenylenediamines and aroylpyruvates. nih.govscilit.com

Catalysis: The reaction is often catalyzed by acids to facilitate the condensation. researchgate.net Various catalysts have been employed to enhance efficiency and yield, including iodine, copper sulfate, and ammonium (B1175870) heptamolybdate tetrahydrate, the last of which has been shown to be highly effective in an environmentally friendly EtOH/H₂O medium at room temperature. sid.irsapub.org Microwave irradiation has also been used to accelerate the reaction, leading to high yields and short reaction times. sapub.org

The general mechanism involves the initial nucleophilic attack of one amino group of the diamine on a carbonyl group of the precursor, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. researchgate.netbohrium.com

Table 1: Precursors and Catalysts in Dihydroquinoxalinone Synthesis

Diamine PrecursorDicarbonyl PrecursorCatalyst/ConditionReference
o-Phenylenediamineα-Ketoacids (e.g., 2-oxopropanoic acid)Microwave irradiation, Enzymatic catalysis sapub.org
Monosubstituted o-phenylenediaminesAroylpyruvates (e.g., p-chlorobenzoylpyruvate)p-TsOH or HOBt/DIC nih.govscilit.com
Aryl 1,2-diamines1,2-DiketonesAmmonium heptamolybdate tetrahydrate sid.ir
o-Phenylenediamine derivatives1,4-Dibromo-2,3-butanedioneStandard condensation sapub.org

When an unsymmetrically substituted o-phenylenediamine is used, the cyclocondensation can lead to a mixture of two regioisomers. nih.govscilit.com Controlling the regioselectivity of this reaction is crucial for the synthesis of pure, well-defined substituted dihydroquinoxalinones. Research has shown that the reaction outcome can be predictably switched by using specific additives.

A study on the cyclocondensation of monosubstituted o-phenylenediamines with derivatives of p-chlorobenzoylpyruvate demonstrated that high regioselectivity could be achieved by altering the additives under standardized conditions (DMF, room temperature). nih.gov

SYN Isomer Preference: The use of p-toluenesulfonic acid (p-TsOH) as an additive was found to enhance the electrophilicity of the α-keto group in the pyruvate (B1213749) precursor. This preferential activation leads to the formation of the SYN isomer with high selectivity. nih.gov

ANTI Isomer Preference: Conversely, employing a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) favors the formation of the ANTI isomer. nih.gov

These methods provide a predictable and switchable pathway to access specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones with selectivities often ranging from 72% to 97%. nih.govscilit.com Another strategy involves a multi-step sequence starting from o-fluoronitrobenzenes, which are subjected to nucleophilic substitution with α-amino acid derivatives, followed by reduction of the nitro group to induce cyclization, yielding a single desired regioisomer. nih.gov

Table 2: Control of Regioselectivity in Dihydroquinoxalinone Synthesis

AdditiveFavored RegioisomerProposed MechanismReference
p-Toluenesulfonic acid (p-TsOH)SYNIncreases electrophilicity of the α-ketone, directing the initial attack. nih.gov
Hydroxybenzotriazole (HOBt) / N,N'-Diisopropylcarbodiimide (DIC)ANTIActivates the carboxylic acid group of the pyruvate, favoring an alternative cyclization pathway. nih.gov

Targeted Synthesis of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the specific title compound, this compound, requires strategies that introduce a nitrogen substituent at the N4 position of the dihydroquinoxalinone ring. This can be achieved either by designing precursors that already contain the N-N bond or by subsequent amination of a pre-formed ring.

A logical route to this compound involves the cyclization of a precursor that already contains a hydrazine (B178648) moiety. One potential synthetic pathway starts with a substituted phenylhydrazine.

Starting Material: The synthesis could begin with a (2-hydrazinophenyl)acetic acid derivative or a related precursor.

Intramolecular Cyclization: This precursor would then undergo an intramolecular cyclization to form the six-membered dihydroquinoxalinone ring. This approach builds the N4-amino functionality directly into the core structure from the outset.

An alternative precursor design is based on the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.net To adapt this for the 4-amino target, one could envision a route starting with an o-nitrophenylhydrazine derivative, which is then coupled with a suitable two-carbon electrophile, followed by reductive cyclization of the nitro group to form the heterocyclic ring.

Introducing an amino group at the N4 position of a pre-synthesized 3,4-dihydroquinoxalin-2(1H)-one is a challenging transformation. While methods for C-H amination at the C3 position are known, direct N-H amination at the N4 position is less commonly reported. acs.org

Theoretically, this could be accomplished through electrophilic amination. Reagents such as hydroxylamine-O-sulfonic acid or chloramine (B81541) could potentially act as an aminating agent, attacking the N4 nitrogen of the dihydroquinoxalinone anion. However, the success of such a reaction would depend heavily on the nucleophilicity of the N4 nitrogen and potential side reactions.

A more established general method for forming N-N bonds is reductive amination, though it is typically used for synthesizing amines from carbonyls and not for direct N-amination of amides or lactams. harvard.edumasterorganicchemistry.com Given the structure of the target compound, synthesis via cyclization of a hydrazine-containing precursor appears to be a more direct and plausible strategy than post-cyclization amination.

Advanced Synthetic Methodologies for Diversified this compound Derivatives

To generate a library of diversified derivatives based on the this compound scaffold, several advanced synthetic methodologies can be employed. These methods allow for the introduction of a wide range of functional groups at various positions on the heterocyclic ring.

Multicomponent Reactions: The Bargellini reaction, a type of multicomponent coupling, has been used to create 3,3-disubstituted dihydroquinoxalin-2-ones from o-phenylenediamines and substituted trichloromethylcarbinol electrophiles under phase-transfer conditions. uit.noresearchgate.net This approach could be adapted to create complex derivatives.

Michael Addition/Cyclization Cascades: The reaction of o-phenylenediamines with nitro-olefins, such as ethyl 3-nitroacrylate, initiates a Michael-addition/cyclization cascade to produce 3-nitromethyl substituted quinoxalin-2-ones. uit.noresearchgate.net This nitromethyl group can serve as a handle for further functionalization.

Photochemical Reactions: Photoassisted intramolecular cycloadditions have been reported as a novel route to access complex, spirocyclic quinoxalin-2-one systems. uit.no Visible-light photocatalysis has also been used for stereoselective cyclization cascades to produce polycyclic quinoxalin-2(1H)-ones. researchgate.net

Asymmetric Hydrogenation: For creating chiral derivatives, Rh-thiourea catalyzed asymmetric hydrogenation of quinoxalinone precursors provides an efficient route to enantiopure dihydroquinoxalinones under mild conditions. nih.gov

These advanced techniques provide powerful tools for modifying the core structure of this compound, enabling the synthesis of novel derivatives with potentially enhanced or new biological properties. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed reactions represent a powerful tool for the direct functionalization of the quinoxalin-2(1H)-one core. While there is a notable trend towards metal-free synthetic routes, palladium-catalyzed cross-coupling reactions remain a cornerstone for creating carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org These methods often rely on the activation of C-H bonds, enabling the introduction of various substituents onto the heterocyclic scaffold.

Palladium catalysis, in particular, has been extensively investigated for C(sp³)–H functionalization reactions. nih.gov These reactions can proceed through different catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), which are well-established in classical cross-coupling. nih.gov For instance, the arylation of C(sp³)–H bonds can be achieved using palladium catalysts, often assisted by a directing group to ensure regioselectivity. nih.gov Monodentate nitrogen-based directing groups have proven to be highly effective in this regard. nih.gov

A significant challenge in the functionalization of quinoxalin-2(1H)-ones is the selective formation of the desired product while avoiding side reactions. The choice of ligand is crucial in controlling the reactivity and selectivity of the palladium catalyst. For example, in the arylation of amine-derived substrates, ligands such as 4-benzyloxy-2(1H)-pyridone have been found to be effective. nih.gov For more challenging heteroaryl iodide coupling partners, 1-hydroxyisoquinoline (B23206) can be an efficient ligand. nih.gov

The following table summarizes representative examples of transition metal-catalyzed functionalization applicable to the synthesis of quinoxalinone analogs.

Catalyst/Ligand SystemReaction TypeSubstrate ScopeKey Features
Pd(II) with N-protected aminosulfoxide ligandAsymmetric C(sp³)–H arylationCyclopropanesπ-π stacking interaction leads to nearly barrierless C-H activation. nih.gov
Pd(II)/NHCC(sp³)–H arylationPiperidines, TetrahydropyransTolerates a wide range of functional groups including halides and silyl (B83357) ethers. nih.gov
Pd(II) with 4,5-dihydroimidazolium ligandC(sp³)–H arylationPiperidines, TetrahydropyransArylation at both C3 and C4 positions investigated. nih.gov

Photochemical and Organophotoredox Approaches

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis and functionalization of 3,4-dihydroquinoxalin-2(1H)-one derivatives. These methods rely on the generation of radical intermediates under gentle reaction conditions, enabling unique bond formations that are often challenging to achieve through traditional thermal methods. nih.govacs.org

A notable example is the organophotoredox-catalyzed 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides. nih.govacs.orgnih.gov This reaction, catalyzed by Fukuzumi's photocatalyst ([Mes-Acr-Me]⁺), proceeds under irradiation with a 455 nm LED. nih.govacs.orgnih.gov The process is initiated by a single electron transfer (SET) from the 3,4-dihydroquinoxalin-2-one to the excited state of the photocatalyst, forming a radical cation. nih.govacs.org Subsequent deprotonation generates a nucleophilic α-amino radical, which then adds to the para-quinone methide in a 1,6-fashion. nih.govacs.org This methodology provides access to a variety of 1,1-diaryl compounds bearing the dihydroquinoxalin-2-one moiety in good to excellent yields. nih.govacs.orgnih.gov

Mechanistic studies, including luminescence quenching experiments, have been conducted to elucidate the reaction pathway. nih.govacs.org The Stern-Volmer constant (KSV) for the quenching of the photoexcited catalyst by 3,4-dihydroquinoxalin-2-one was determined to be 127 M⁻¹, indicating an effective quenching process. nih.govacs.org Furthermore, a low quantum yield (Φ = 0.040 ± 0.004) suggests that a radical chain mechanism is unlikely. nih.govacs.org

The following table details the key aspects of this organophotoredox approach.

Reaction TypeCatalystLight SourceKey Mechanistic StepsProduct Scope
1,6-Radical AdditionFukuzumi's photocatalyst ([Mes-Acr-Me]⁺)455 nm HP Single LEDSET, deprotonation, radical addition, oxidation, proton transfer. nih.govacs.org1,1-diaryl compounds with a dihydroquinoxalin-2-one moiety (20 examples reported with good to excellent yields). nih.govacs.orgnih.gov

In addition to this specific example, photochemical approaches have also been utilized to access complex spirocyclic quinoxalin-2-one scaffolds through intramolecular cycloadditions. uit.no

Multicomponent Reaction Strategies for Scaffold Diversification

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds, such as the 3,4-dihydroquinoxalin-2(1H)-one core, in a single synthetic operation. These reactions allow for significant structural diversity by varying the individual starting materials. nih.govnih.gov

One strategy involves a Mannich-type multicomponent assembly process (MCAP) followed by cyclization reactions to generate substituted heterocyclic ring systems. nih.gov This approach has been successfully applied to the synthesis of various privileged structures fused to a tetrahydroisoquinoline core, which shares structural similarities with the quinoxalinone framework. nih.gov For instance, a three-component reaction can lead to the formation of an intermediate that, upon further transformation, yields the desired heterocyclic scaffold. nih.gov

Direct C-H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions is another powerful strategy. nih.gov For example, a metal-free, H₂O₂-mediated three-component reaction of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene (B11656) has been developed to synthesize 3-substituted quinoxalin-2(1H)-ones. nih.gov In a different approach, a three-component reaction involving an indole (B1671886), a quinoxalin-2(1H)-one, and CF₃SO₂Na, catalyzed by CuF₂, can produce 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov

The following table provides examples of multicomponent reactions for the synthesis of quinoxalinone-related structures.

Reaction TypeComponentsCatalyst/MediatorProduct Type
Mannich-type MCAP and cyclizationAldehyde, amine, silyl enol etherTMSOTf (catalytic)Substituted heterocyclic ring systems. nih.gov
Three-component tandem reactionQuinoxalin-2(1H)-one, DMSO, styreneH₂O₂ (mediator)3-Substituted quinoxalin-2(1H)-ones. nih.gov
Three-component reactionIndole, quinoxalin-2(1H)-one, CF₃SO₂NaCuF₂ (catalyst), K₂S₂O₈ (oxidant)3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov
Multicomponent reactionQuinoxalin-2(1H)-one, ketone, tert-butyl nitrite (B80452) (TBN)CH₃SO₃H(E)-quinoxalin-2(1H)-ones oximes. nih.gov

Enantioselective Synthetic Routes for Chiral Analogs

The development of enantioselective synthetic routes to chiral 3,4-dihydroquinoxalin-2(1H)-one analogs is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been successfully employed to access these compounds in an enantiopure or enantioenriched form.

One effective method involves the use of chiral pool amino acids as starting materials. uit.no For example, a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by a cyclization step, yields 3-substituted dihydroquinoxalin-2-ones. uit.no This approach has been shown to tolerate a range of substituents on both the amino acid and the iodoaniline, providing the final products in good yields. uit.no

Photochemical methods have also been applied to the synthesis of enantiopure, complex spirocyclic quinoxalin-2-one systems. uit.no A photoassisted intramolecular [4+2] cycloaddition of a quinoxalin-2(1H)-one bearing a chiral, pyrrole-containing pendant derived from L-phenylalanine has been demonstrated to proceed with high stereoselectivity. uit.no

Furthermore, enantioselective one-pot multicomponent reactions have been developed for the synthesis of related chiral heterocycles, which could potentially be adapted for the synthesis of chiral quinoxalinone analogs. For instance, an N,N'-dioxide-Zn(II) complex has been used as a catalyst in the enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes, achieving high enantioselectivities. nih.gov

The table below summarizes key enantioselective synthetic strategies.

Synthetic StrategyChiral Source/CatalystKey FeaturesProduct Type
Ullmann-type amination and cyclizationChiral pool α-amino acidsLigand-free amination, good yields for various substituents. uit.noEnantiopure 3-substituted dihydroquinoxalin-2-ones. uit.no
Photoassisted intramolecular cycloadditionL-phenylalanine derived pendantStereoselective [4+2] cycloaddition. uit.noEnantiopure spirocyclic quinoxalin-2-one systems. uit.no
Enantioselective one-pot MCRN,N'-dioxide-Zn(II) complex (catalyst)Knoevenagel/Pinner/Friedel-Crafts reaction cascade. nih.govEnantioenriched 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov

Reaction Chemistry and Mechanistic Investigations of 4 Amino 3,4 Dihydroquinoxalin 2 1h One

Reactivity Profiles of the Dihydroquinoxalinone Ring System

The dihydroquinoxalinone scaffold is a versatile platform for chemical transformations. Its reactivity is defined by the presence of both electron-rich and electron-deficient centers, allowing for a range of electrophilic, nucleophilic, oxidative, and reductive processes.

The dihydroquinoxalinone ring system is susceptible to reactions with both electrophiles and nucleophiles. The susceptibility of the pyrimidine (B1678525) ring, a related heterocyclic system, to nucleophilic attack is a dominant characteristic of its chemistry, particularly when the ring is activated by quaternization. wur.nl This activation makes the ring system more prone to addition reactions by nucleophiles, which can lead to ring-opening and subsequent transformation. wur.nl In similar heterocyclic structures like pyrano[3,2-c]quinoline-2,5(6H)-dione, substitution of a chloro group with various nucleophiles such as sodium azide, amines, and thiophenol has been demonstrated. researchgate.net

Domino reactions, which involve multiple transformations in a single operation, further illustrate the ring's reactivity. nih.govmdpi.com For instance, sequences involving reduction of a nitro group followed by an intramolecular Michael addition of the resulting aniline (B41778) to an enone moiety can be used to construct related quinolinone systems. mdpi.com This highlights the potential for intramolecular nucleophilic attack on the ring system. Conversely, the C3 position, being adjacent to a carbonyl group and a nitrogen atom, can be deprotonated to form a nucleophilic carbon center capable of attacking electrophiles. nih.gov

The dihydroquinoxalinone ring can undergo both oxidation and reduction, transforming the saturation level of the heterocyclic core. The process of gaining bonds to oxygen or losing bonds to hydrogen is defined as oxidation, while the reverse is reduction.

Oxidation: A primary oxidation pathway for 3,4-dihydroquinoxalin-2(1H)-ones is the conversion to the corresponding aromatic quinoxalin-2(1H)-ones. This dehydrogenation reaction creates a fully unsaturated pyrazine (B50134) ring. For example, following a C-H amination at the C3 position, the resulting 3-amino-3,4-dihydroquinoxalin-2-one can be reoxidized to the corresponding 3-aminoquinoxalin-2-one. researchgate.net

Reduction: Conversely, the oxidized quinoxalin-2(1H)-one scaffold can be reduced to the 3,4-dihydro state. An innovative approach involves a photoassisted intramolecular cycloaddition, which uses the photoactive core of a quinoxalin-2(1H)-one to generate a substituted 3,4-dihydroquinoxalin-2-one system. uit.no This photochemical reduction represents a key method for accessing the dihydro scaffold from its oxidized precursor. uit.no

Reaction Mechanisms Involving the 4-Amino Group

The 4-amino group is a critical functional handle that significantly influences the molecule's reactivity, participating in derivatization reactions and enabling novel radical-based transformations.

The term "amination" can refer to reactions that introduce an amino group onto the ring or reactions of the existing amino group. Copper-catalyzed aerobic sp³ C-H amination at the C3 position of 3,4-dihydroquinoxalin-2(1H)-ones provides a method to introduce additional amino functionalities into the molecule. researchgate.net

More directly, the 4-amino group itself can be chemically modified through derivatization. This is a common strategy in analytical chemistry to improve the detection and separation of amino compounds. nih.govnih.gov Reagents are used to cap the polar amino group, making the resulting derivative more suitable for analysis by methods like reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS). nih.gov

Derivatization ReagentAbbreviationPurposeAnalytical Method
Diethyl ethoxymethylenemalonateDEEMMOvercomes poor RPLC retention and peak tailing of amino compounds. nih.govRPLC-MS/MS with Neutral Loss Scan (NLS) nih.gov
4-hydroxy-3-methoxycinnamaldehydeCAImproves sensitivity and specificity for imaging mass spectrometry. nih.govMALDI Imaging Mass Spectrometry nih.gov

Visible-light photoredox catalysis has unlocked novel reaction pathways for 3,4-dihydroquinoxalin-2-ones, primarily by leveraging the reactivity of the 4-amino group. nih.govacs.org The general mechanism involves the generation of a key α-amino radical intermediate. beilstein-journals.org This process is typically initiated by a single electron transfer (SET) from the electron-rich dihydroquinoxalinone to a photoexcited catalyst. nih.govacs.org

The proposed mechanism proceeds as follows:

Photoexcitation: A photocatalyst, such as an acridinium (B8443388) salt ([Mes-Acr-Me]⁺), absorbs visible light and reaches an excited state ([Mes-Acr-Me]*⁺). nih.govacs.org

Single Electron Transfer (SET): The excited photocatalyst oxidizes the 3,4-dihydroquinoxalin-2-one substrate via a SET event. This is a reductive quenching pathway for the catalyst. nih.govyoutube.com This step generates the ground-state reduced photocatalyst and a radical cation of the dihydroquinoxalinone. nih.govacs.org

α-Amino Radical Formation: The radical cation intermediate undergoes a rapid loss of a proton from the C3 position (the α-position to the nitrogen), generating a nucleophilic α-amino radical. nih.govacs.orgbeilstein-journals.org

Radical Addition: This carbon-centered α-amino radical is nucleophilic and can react with various electrophilic partners. nih.gov For example, it can undergo a 1,6-conjugate addition to para-quinone methides, forming a new C-C bond. nih.govacs.org

Catalyst Regeneration: The catalytic cycle is closed when the reduced photocatalyst is re-oxidized back to its ground state by a sacrificial oxidant or through a subsequent reaction step, making it ready for another cycle. youtube.com

This photoredox pathway provides an efficient method for C-H functionalization at the C3 position under mild reaction conditions. nih.govresearchgate.net

Advanced Mechanistic Studies on 4-Amino-3,4-dihydroquinoxalin-2(1H)-one Transformations

To substantiate the proposed photoredox mechanisms, detailed mechanistic investigations have been performed. These studies provide strong evidence for the key steps, including the initial electron transfer and the nature of the reactive intermediates. nih.govacs.org

Key experimental findings include:

Cyclic Voltammetry: The oxidation potential of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one was determined to be +0.80 V (vs SCE). nih.gov This value is crucial as it confirms that the single electron transfer to the excited photocatalyst (which has a reduction potential of +2.18 V from its S1 excited state) is a thermodynamically favorable process. nih.gov

Luminescence Quenching: Experiments have shown that 3,4-dihydroquinoxalin-2-one effectively quenches the fluorescence of the excited photocatalyst [Mes-Acr-Me]*⁺. nih.govacs.org The efficiency of this quenching was quantified by a Stern-Volmer constant (Ksv) of 127 M⁻¹. nih.govacs.org This directly supports the interaction between the substrate and the catalyst as the initiating step of the reaction.

Quantum Yield Measurement: The quantum yield (Φ) for the photoredox-catalyzed 1,6-addition to para-quinone methides was found to be low (Φ = 0.040 ± 0.004). nih.govacs.org A low quantum yield suggests that a radical chain propagation mechanism is unlikely and supports a closed photoredox catalytic cycle where each photon initiates a limited number of productive events. nih.govacs.org

These studies collectively confirm a plausible reaction mechanism where the dihydroquinoxalinone is oxidized to a radical cation (I), which then deprotonates to form a nucleophilic α-amino radical (II). nih.govacs.org This radical is the key intermediate that engages in subsequent bond-forming reactions. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research published that directly addresses the detailed mechanistic investigations for the compound This compound as requested in the provided outline.

Therefore, it is not possible to generate an article covering the following specific topics for this particular molecule:

Computational Elucidation of Reaction Intermediates and Transition States

While research exists on the broader class of quinoxalinone and dihydroquinoxalinone derivatives, this information does not pertain specifically to this compound and would fall outside the strict parameters of the requested article. The available literature on related compounds focuses primarily on synthesis, biological screening, and some C-H functionalization reactions, but lacks the specific, in-depth mechanistic studies requested. acs.orgnih.govportico.orgnih.govresearchgate.net

Detailed computational studies and kinetic analyses have been performed on other quinolinone or dihydroquinolinone structures, but these findings cannot be attributed to the subject compound. nih.govresearchgate.net Similarly, general principles of mechanistic investigation tools like kinetic isotope effects and computational chemistry are well-documented but have not been specifically applied to this compound in published research. epfl.chwikipedia.orgrsc.orglibretexts.org

To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be generated without the specific data required for each subsection.

Structure Activity Relationship Sar Studies of 4 Amino 3,4 Dihydroquinoxalin 2 1h One Derivatives

Rational Design Principles for SAR Exploration

The rational design of 4-amino-3,4-dihydroquinoxalin-2(1H)-one derivatives is often guided by a combination of structure-based and ligand-based approaches. A primary strategy involves a hybrid approach, incorporating known pharmacophores that bind to specific biological targets. scielo.brnih.gov For instance, in the development of kinase inhibitors, a common strategy is to merge a pharmacophore known to bind to the acetylated lysine (B10760008) binding pocket of a target protein with a typical kinase hinge binder. scielo.brnih.gov This rational design can lead to the generation of potent and selective inhibitors. scielo.brnih.gov

Structure-based drug design is another powerful tool, particularly when the three-dimensional structure of the target protein is known. nih.gov By analyzing the co-crystal structure of a lead compound bound to its target, researchers can identify key interactions and opportunities for optimization. researchgate.net This information allows for the targeted modification of the lead compound to enhance binding affinity and selectivity. For example, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was identified as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov However, it also exhibited off-target effects and poor physicochemical properties. nih.gov Through structure-based optimization, a derivative, J46-37, was developed with significantly improved selectivity and properties. nih.gov

The exploration of different "warhead" groups, which are moieties that can form covalent or non-covalent interactions with the target, is also a key principle in the rational design of these derivatives. nih.gov The careful selection of these groups can significantly impact the potency and selectivity of the resulting compounds. nih.gov

Impact of Substituent Effects on Molecular Recognition and Binding

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the molecule's interaction with its biological target. These effects can be broadly categorized into electronic and steric contributions, as well as their influence on hydrogen bonding and lipophilicity.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the binding affinity of the derivatives. For instance, in a series of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing groups at the 7-position were found to lower the pKa of both the quinoline (B57606) ring nitrogen and the tertiary amino nitrogen in the side chain. This electronic modification directly impacts the compound's ability to accumulate in the parasite's food vacuole, a key aspect of its mechanism of action.

Steric factors, such as the size and shape of substituents, also have a profound effect on molecular recognition. In a study of 4-substituted 2-amino-3,4-dihydroquinazolines as BACE-1 inhibitors, the introduction of a methyl or cyclohexylmethyl group at the C4-position was found to be crucial for facilitating interactions with the S1, S2, and S1' subsites of the enzyme. nih.gov These substitutions, combined with a specific side chain, led to potent inhibitory activity. nih.gov The following table illustrates the impact of different substituents on the inhibitory activity of 2-amino-3,4-dihydroquinazoline derivatives against BACE-1. nih.gov

CompoundR GroupBACE-1 CFA IC50 (µM)BACE-1 WCA IC50 (µM)
22a Methyl0.380.14
22b Cyclohexylmethyl0.490.14
Lead Compound 2 H--
Data sourced from Bioorganic Chemistry (2020) nih.gov

Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. The introduction of substituents that can act as hydrogen bond donors or acceptors can significantly enhance binding affinity. In a series of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, the binding affinity for the glycine (B1666218) site of the NMDA receptor was significantly increased when a heterocyclic group capable of accepting a hydrogen bond, such as 1,2,3-triazol-1-yl, was incorporated.

Lipophilicity, often expressed as logP, is another crucial parameter that governs the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilicity of substituents can influence membrane permeability, solubility, and binding to hydrophobic pockets of the target protein. In the context of 4-aminoquinoline antiplasmodials, the lipophilicity of the group at the 7-position was found to influence the hematin-quinoline association constant, which in turn correlated with the compound's inhibitory activity. The table below, derived from a study on quinoxaline (B1680401) derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, demonstrates how varying substituents can modulate inhibitory concentration. nih.gov

CompoundR2R3R4R5IC50 (nM)
4 HHHH147
26a HFFH264.09
26b HCH3CH3H73.48
26c HClClH299.87
26d HBrBrH249.53
26e BrHHBr30.17
26f OCH3HHOCH3543.17
30 HR3 and R4 cyclised into benzene (B151609) ringHH69.24
Data for quinoxaline derivatives sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry (2024) nih.gov

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule when it binds to its target receptor. For flexible molecules like many this compound derivatives, understanding the preferred conformation is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent derivatives.

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological), and the use of statistical methods to build and validate the model. For instance, a QSAR study on 4-aminoquinoline derivatives as MCHR1 inhibitors utilized multiple regression analysis to develop a predictive model. researchgate.net

In another study on the anti-malarial activity of 4-aminoquinolines, a QSAR model was developed using CORAL software. nih.gov The model revealed a strong correlation between anti-malarial activity and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov The statistical quality of the model was validated using various metrics as shown in the table below. nih.gov

Splitn (training)r² (training)n (validation)r² (validation)
1560.880560.852
2560.892560.824
3560.871560.881
4560.856560.903
5560.897560.781
6560.865560.887
Statistical quality for six random splits of 4-aminoquinolines data. Sourced from Current Computer-Aided Drug Design (2014) nih.gov

Similarly, a QSAR analysis of tricyclic quinoline derivatives with diuretic activity identified that an increase in logP, refractivity, and dipole moment, coupled with a decrease in molecular volume, surface area, and polarization, correlated with increased diuretic activity. uran.ua These models provide valuable insights into the structural requirements for a desired biological effect and can significantly accelerate the drug discovery process.

Computational and Theoretical Chemistry Studies on 4 Amino 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electron distribution, and reactivity. These calculations, often employing Density Functional Theory (DFT), help to elucidate the molecule's behavior at an electronic level.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For the 4-Amino-3,4-dihydroquinoxalin-2(1H)-one scaffold, the presence of the amino group (-NH2), an electron-donating group, is expected to raise the energy of the HOMO. This would make the molecule a better electron donor compared to its unsubstituted counterpart. The lactam ring (a cyclic amide) and the benzene (B151609) ring collectively influence the distribution of electron density across the molecule.

Studies on related quinoxaline (B1680401) derivatives using DFT calculations provide insight into these properties. For example, calculations on various quinoxalinone derivatives have determined their HOMO-LUMO energies and other quantum chemical parameters that describe their reactivity. researchgate.net The introduction of different substituent groups can tune these electronic properties. rsc.org

Table 1: Calculated Quantum Chemical Parameters for a Related Quinoxaline Derivative This table presents data for a related compound, 6-nitro-2(1H)-quinoxalinone, to illustrate the types of parameters generated through quantum chemical calculations.

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.83Indicates the molecule's ability to donate electrons. researchgate.net
Lowest Unoccupied Molecular Orbital EnergyELUMO-3.65Indicates the molecule's ability to accept electrons. researchgate.net
Energy GapΔE3.18Reflects the chemical reactivity and stability. researchgate.net
Electronegativityχ5.24Measures the power of an atom to attract electrons.
Chemical Hardnessη1.59Measures the resistance to change in electron distribution.
Data sourced from a study on 6-nitro-2(1H)-quinoxalinone. researchgate.net

Tautomerism and Aromaticity Investigations

Tautomers are structural isomers of chemical compounds that can readily interconvert. This phenomenon is significant in drug design as different tautomers can exhibit different binding affinities and physicochemical properties. nih.gov this compound can theoretically exist in several tautomeric forms, primarily involving keto-enol and amine-imine equilibria.

Keto-Enol Tautomerism: The lactam part of the molecule (a keto form) can tautomerize to its enol form, 4-amino-1,2-dihydroquinoxalin-2-ol.

Amine-Imine Tautomerism: The exocyclic amino group can tautomerize with the adjacent endocyclic nitrogen to form an imine.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. doabooks.org This is particularly useful for understanding how a molecule like this compound behaves in a biological environment.

Solvent Effects on Molecular Conformation

The solvent environment can significantly impact a molecule's conformation and properties. MD simulations in explicit solvent models (e.g., water) can reveal how solvent molecules interact with the compound, influencing its shape and the accessibility of its functional groups. rsc.orgnih.gov Studies on related 2(1H)-quinoxalinone derivatives have shown that solvent polarity can induce changes in ground state properties and electronic absorption spectra. researchgate.netmedjchem.com For this compound, the amino group and the lactam carbonyl are capable of forming hydrogen bonds with polar solvents like water, which would stabilize certain conformations over others. nih.gov This is a critical consideration for predicting its behavior in an aqueous biological setting.

Protein-Ligand Binding Dynamics and Conformational Changes

MD simulations are a cornerstone of modern drug design for studying how a potential drug molecule (a ligand) binds to its protein target. doabooks.orgnih.gov These simulations can predict the binding pose of the ligand in the protein's active site and calculate the stability of the resulting protein-ligand complex. nih.gov For this compound, MD simulations could be used to explore its binding dynamics with various protein kinases or other enzymes, which are common targets for quinoxaline-based inhibitors. nih.govresearchgate.net

Simulations can reveal key interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and amino acid residues in the protein. drugdesign.org They also show how the protein and ligand may change their conformations to achieve an optimal fit, a concept known as "induced fit". nih.gov Studies on pyrimidine (B1678525) dihydroquinoxalinone derivatives binding to tubulin have used X-ray crystallography and computational modeling to confirm direct binding and detail the specific molecular interactions involved. nih.govacs.org

In Silico Screening and Virtual Ligand Design

In silico methods use computational power to screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This approach accelerates the early stages of drug discovery.

The this compound scaffold can serve as a starting point for virtual ligand design. mdpi.comnih.gov By using its structure as a template, new derivatives can be designed computationally by adding various substituents. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity. bioinfopublication.org This process, known as structure-based virtual screening, helps prioritize which novel compounds should be synthesized and tested in the lab. researchgate.netbioinfopublication.org For example, in silico screening of quinoxaline derivatives has been successfully used to identify potential inhibitors for targets like c-Met kinase and HIV-1 protease. researchgate.netbioinfopublication.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, further guiding the design of more potent molecules. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design is a strategy employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the knowledge of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.trnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov

Pharmacophore models are generated by superimposing a set of active ligand structures and identifying common features. nih.gov These models serve as 3D queries for screening large compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. dergipark.org.tr

In the context of the quinoxalinone core, a ligand-based approach was utilized to design a novel series of quinoxalin-2-carboxamides. Researchers developed a three-point pharmacophore model based on known active compounds. researchgate.net This model consisted of an aromatic residue, a linking carbonyl group, and a basic nitrogen atom, which were identified as crucial for the desired biological interactions. researchgate.net

Table 1: Pharmacophoric Features for Quinoxalinone Derivatives This interactive table summarizes the key features of a pharmacophore model developed for quinoxalinone-based compounds.

Feature Description Role in Ligand Binding
Aromatic Residue A planar, cyclic, conjugated system (the quinoxalinone ring itself). Typically involved in π-π stacking or hydrophobic interactions with the target protein.
Carbonyl Group A C=O functional group. Acts as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the receptor.

| Basic Nitrogen Atom | A nitrogen atom capable of accepting a proton. | Can form hydrogen bonds or ionic interactions, often crucial for anchoring the ligand in the binding pocket. |

Data derived from a study on quinoxalin-2-carboxamides. researchgate.net

Structure-Based Drug Design and Molecular Docking for Target Identification

When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a primary strategy for developing inhibitors. nih.gov Molecular docking, a key component of SBDD, is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ui.ac.id This method is used to understand structure-activity relationships (SAR) and to identify potential protein targets for small molecules. nih.govnih.gov

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been the subject of such investigations. A notable study focused on optimizing a lead compound containing this core, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), which was identified as an inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is a key enzyme in several conditions, including neurodegenerative and inflammatory diseases. nih.gov The initial lead compound, however, also showed significant activity against other kinases like DDR1 and EGFR, along with poor physicochemical properties. nih.gov

Through structure-based drug design and subsequent molecular docking and molecular dynamics simulations, researchers rationally modified the lead compound. nih.gov These computational analyses helped in understanding the binding modes and identifying modifications that would enhance selectivity for JNK3 over off-targets. nih.gov The effort led to the development of compound J46-37, which showed potent JNK3 inhibition and over 50-fold greater selectivity against DDR1 and EGFR. nih.gov

Similarly, docking studies on other quinoxalinone derivatives, such as Schiff's bases, have been performed to identify their binding interactions within the active site of targets like cyclooxygenase-2 (COX-2). nih.govmdpi.com These studies revealed key hydrogen bond and pi-pi interactions between the quinoxalinone core and amino acid residues like Tyr355 and Arg120 in the enzyme's active site. nih.gov

Table 2: Molecular Docking Summary for Quinoxalinone Derivatives This interactive table outlines targets and findings from molecular docking studies involving the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

Compound Class Biological Target Key Interactions / Findings Reference
3,4-dihydroquinoxalin-2(1H)-one derivatives JNK3 Optimized to improve selectivity over off-targets DDR1 and EGFR through rational design. nih.gov

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry is also pivotal in predicting the mechanisms of chemical reactions. By modeling potential pathways and calculating the energies of intermediates and transition states, researchers can understand how a reaction proceeds and optimize conditions for desired outcomes.

For quinoxalin-2(1H)-ones, computational approaches have been used to propose plausible reaction mechanisms for their synthesis and functionalization. One study detailed a potential pathway for a photocatalytic reaction that produces (Z)-amino ketones containing the 3,4-dihydroquinoxalin-2(1H)-one skeleton. mdpi.com The proposed mechanism, supported by control experiments, involves several key steps. mdpi.com

The reaction is believed to initiate with the protonation of a quinoxalin-2(1H)-one substrate, which forms a reactive iminium ion intermediate. mdpi.com This intermediate then reacts with an enol to create a Mannich-type product. mdpi.com Concurrently, a photocatalyst is excited by light and transfers energy to molecular oxygen to generate highly reactive singlet oxygen. mdpi.com This singlet oxygen then facilitates an oxidative dehydrogenation of the Mannich product to yield the final compound. mdpi.com

Another predicted pathway involves the trifluoroalkylation of quinoxalin-2(1H)-ones. This process is believed to proceed via a radical mechanism. nih.gov An oxidant initiates the reaction, generating a trifluoromethyl (CF3) radical. This radical then adds to an alkene, which is subsequently attacked by the quinoxalin-2(1H)-one to form the final C-H functionalized product. nih.gov

Table 3: Proposed Mechanistic Steps in the Photocatalytic Synthesis of Quinoxalin-2(1H)-one Derivatives This interactive table outlines the predicted reaction pathway for a sunlight-induced synthesis.

Step Description Key Species Involved
1. Protonation The quinoxalin-2(1H)-one substrate is protonated by an acid. Substrate, Protonic Acid
2. Iminium Ion Formation The protonated substrate forms a reactive iminium ion. Iminium Ion (Intermediate 4i)
3. Mannich-type Reaction The iminium ion reacts with an enol form of another reactant. Iminium Ion, Enol (Intermediate 5i)
4. Deprotonation The resulting adduct is deprotonated to form a Mannich-type product. Mannich-type Product (Intermediate 7i)
5. Photosensitization A photosensitizer (can be the starting material or product) absorbs sunlight to generate singlet oxygen from triplet oxygen. Photosensitizer, Sunlight, 3O2, 1O2

| 6. Oxidative Dehydrogenation | The Mannich-type product is oxidized by singlet oxygen to yield the final product. | Mannich-type Product, 1O2 |

Data derived from a proposed mechanism for sunlight-induced heterogeneous catalytic multicomponent reactions. mdpi.com

Biological and Biochemical Investigations of 4 Amino 3,4 Dihydroquinoxalin 2 1h One Derivatives: Mechanistic Focus

Molecular Target Identification and Validation

Derivatives of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one interact with a variety of molecular targets, including enzymes, receptors, and protein-protein interfaces. This interaction is key to their biological effects.

Enzyme Inhibition Mechanisms and Kinetics

Quinoxaline (B1680401) derivatives have demonstrated the ability to inhibit a wide range of enzymes, playing a crucial role in their therapeutic potential. Many function as competitive inhibitors at the ATP-binding site of kinases. nih.gov

One of the primary targets is Topoisomerase II (Topo II) , an enzyme critical for DNA replication and repair. Certain quinoxaline-based derivatives have been shown to inhibit Topo II, leading to anticancer activity. For example, in a study on prostate cancer cells (PC-3), compound IV, a quinoxaline derivative, showed a potent inhibitory effect on Topoisomerase II with an IC₅₀ value of 7.529 µM. tandfonline.comnih.gov This inhibition disrupts the cell cycle and induces programmed cell death, or apoptosis. tandfonline.com

Another significant class of enzymes inhibited by these compounds is protein kinases . Quinoxalines are recognized as a foundation for developing selective ATP competitive inhibitors for numerous kinases involved in cell signaling and proliferation. nih.gov These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). nih.gov For instance, novel quinoxaline derivatives have been synthesized as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2). rsc.org In one study, compounds 4a and 13 were potent EGFR inhibitors with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. rsc.org The same study found that compounds 11 and 13 were highly effective and selective COX-2 inhibitors. rsc.org

The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target. A series of 4-aminoquinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Compound 6b from this series demonstrated selectivity for PI3Kα with an IC₅₀ of 13.6 nM. nih.gov

Furthermore, derivatives of the related 3,4-dihydroquinolin-(1H)-2-one have been shown to inhibit Monoamine Oxidase (MAO) , particularly MAO-B. nih.gov One compound with a free amine group acted as a competitive and reversible inhibitor, suggesting interaction with the enzyme's active site. nih.gov Other derivatives have been investigated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. researchgate.net

Table 1: Enzyme Inhibition by Quinoxaline Derivatives

Derivative/Compound Target Enzyme IC₅₀ Value Cell Line/System Reference
Compound IV Topoisomerase II 7.529 µM PC-3 tandfonline.comnih.gov
Compound III Topoisomerase II 21.98 µM PC-3 tandfonline.com
Compound 4a EGFR 0.3 µM - rsc.org
Compound 13 EGFR 0.4 µM - rsc.org
Compound 11 COX-2 0.62 µM - rsc.org
Compound 13 COX-2 0.46 µM - rsc.org
Compound 6b PI3Kα 13.6 nM HCT116 nih.gov

Receptor Binding Profiling and Modulation Mechanisms

The quinoxaline scaffold is integral to compounds that bind to and modulate various cellular receptors, particularly receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets. Inhibitors of VEGFR-2, for example, can prevent the receptor's dimerization and autophosphorylation by interacting with its ATP-binding site, thereby inhibiting angiogenesis. acs.org Several studies have focused on designing quinoxaline derivatives as VEGFR-2 inhibitors. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) is another well-established target for quinoxaline-based compounds. rsc.orgnih.gov These derivatives act as inhibitors, blocking the signaling that leads to cell proliferation.

Beyond cancer-related receptors, quinoxaline derivatives have been evaluated as antagonists for ionotropic glutamate (B1630785) receptors, including NMDA/glycine (B1666218), AMPA, and Kainate receptors , which are involved in neurotransmission. capes.gov.br Additionally, a patent describes quinoxaline derivatives with an affinity for the Quisqualate Receptor . google.com The interaction with these receptors suggests potential applications in neurodegenerative disorders. sapub.org

Studies on Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy, and quinoxaline derivatives have shown potential in this area. nih.gov While targeting the large and often flat surfaces of PPIs is challenging, these compounds can disrupt critical interactions necessary for disease progression. nih.gov

A key example is the modulation of the Bcl-2 family of proteins , which are central regulators of apoptosis. The anti-apoptotic protein Bcl-2 can be downregulated by certain quinoxaline derivatives. tandfonline.comtandfonline.com This action disrupts the interaction between pro-apoptotic and anti-apoptotic proteins, releasing the "brakes" on cell death and promoting apoptosis in cancer cells. This mechanism mimics the action of BH3-mimetic drugs, which target the hydrophobic groove of anti-apoptotic proteins like Bcl-2. nih.gov

Furthermore, the inhibition of receptor tyrosine kinases like VEGFR-2 involves preventing the receptor dimerization process, which is a form of PPI modulation. acs.org By blocking the kinase domain, the derivatives prevent the receptors from coming together and activating downstream signaling.

Cellular Pathway Modulation Studies

By interacting with specific molecular targets, this compound derivatives can modulate entire cellular pathways, influencing cell fate decisions such as proliferation, cell cycle progression, and apoptosis.

Mechanisms of Cell Cycle Regulation and Apoptosis Induction

A significant body of research demonstrates that quinoxaline derivatives exert their anticancer effects by interfering with the cell cycle and inducing apoptosis. tandfonline.comtandfonline.com

Cell Cycle Arrest: Different derivatives have been shown to arrest the cell cycle at various phases.

S Phase Arrest: Certain quinoxaline compounds were found to halt the cell cycle in the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov

G2/M Phase Arrest: In HCT116 human colon carcinoma cells, a specific derivative induced cell cycle arrest at the G2/M phase boundary. nih.gov

G0/G1 Phase Arrest: Other related 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest by inhibiting PI3K signaling or the PI3K/AKT/mTOR pathway. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many quinoxaline-based anticancer agents. nih.govtandfonline.com This programmed cell death is often triggered through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Modulation of Apoptotic Proteins: Western blot analyses have confirmed that treatment with quinoxaline derivatives can significantly upregulate the expression of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.govtandfonline.com

Confirmation of Apoptosis: The occurrence of apoptosis has been validated through multiple experimental methods. The Annexin V-FITC/PI double staining assay shows an increase in early and late apoptotic cells following treatment. tandfonline.comtandfonline.com DNA fragmentation assays provide further evidence of the execution phase of apoptosis. tandfonline.com

Table 2: Effects on Cell Cycle and Apoptosis

Derivative/Compound Effect Mechanism Cell Line Reference
Compound III & IV S Phase Arrest Topo II Inhibition PC-3 tandfonline.comnih.gov
Compound VIIIc G2/M Phase Arrest Not specified HCT116 nih.gov
Compound 6b G1 Phase Arrest PI3Kα Inhibition HCT116 nih.gov
Compound IV Apoptosis Induction Upregulation of p53, Caspase-3/8; Downregulation of Bcl-2 PC-3 tandfonline.comtandfonline.com
DHW-208 G0/G1 Phase Arrest & Apoptosis PI3K/AKT/mTOR pathway inhibition Breast Cancer Cells nih.gov

Signal Transduction Pathway Interference Mechanisms

The ability of quinoxaline derivatives to inhibit kinases and modulate receptors directly translates to the interference of major signal transduction pathways that are often hyperactive in diseases like cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently mutated in human cancers. nih.govnih.gov Several studies have shown that 4-aminoquinazoline derivatives can effectively suppress this pathway. nih.govnih.gov For example, compound 6b was shown to block the activation of the PI3K/Akt pathway in HCT116 cells. nih.gov Another derivative, DHW-208, was identified as a dual inhibitor of PI3K and mTOR, effectively shutting down this critical survival pathway in breast cancer cells. nih.gov

The receptor tyrosine kinase (RTK) signaling cascade , initiated by ligands like VEGF and EGF, is another primary point of interference. acs.org By inhibiting RTKs such as VEGFR and EGFR, quinoxaline derivatives prevent the downstream phosphorylation cascades involving proteins like Akt and MAPKs, ultimately blocking signals that promote cell growth, proliferation, and angiogenesis. nih.govacs.org This mechanism is central to the anticancer activity of many kinase inhibitors. nih.gov

Compound Names Table

Abbreviation/NameFull Chemical Name
This compoundThis compound
QuinoxalineQuinoxaline
DoxorubicinDoxorubicin
GefitinibGefitinib
ErlotinibErlotinib
LapatinibLapatinib
RaltitrexedRaltitrexed
SorafenibSorafenib
DHW-2082,4-difluoro-N-(5-(4-((1-(2-hydroxyethyl)-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide
EltrombopagEltrombopag
PlerixaforPlerixafor
Quinoxaline-5-carboxylic acidQuinoxaline-5-carboxylic acid
DonepezilDonepezil
AcarboseAcarbose
2(1H)-Quinoxalinone, 3,4-dihydro-2(1H)-Quinoxalinone, 3,4-dihydro-

Regulation of Gene Expression at the Transcriptional and Translational Levels

The biological impact of this compound and its related quinoxalinone derivatives extends to the fundamental processes of gene expression. While direct, broad-spectrum studies on the transcriptional and translational regulation by this specific compound are emerging, the mechanisms can be inferred from their targeted activities. The regulation of gene expression is a crucial consequence of inhibiting key cellular signaling molecules, such as protein kinases, which are frequent targets of quinoxalinone derivatives. mdpi.comnih.gov

Inhibition of a specific kinase can disrupt a signaling cascade that would normally culminate in the activation of transcription factors. For instance, derivatives of the closely related 3,4-dihydroquinoxalin-2(1H)-one have been developed as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNKs are critical regulators of the AP-1 transcription factor, which plays a pivotal role in cellular responses to stress, proliferation, and apoptosis. By inhibiting JNK3, these compounds can prevent the phosphorylation and activation of c-Jun, thereby downregulating the transcription of AP-1 target genes.

Furthermore, the availability of amino acids, which can be influenced by cellular stress and metabolism, is known to regulate gene expression at both transcriptional and translational levels. nih.gov Elevated mRNA levels for certain genes under these conditions can result from both increased transcription rates and enhanced mRNA stability. nih.gov While not directly demonstrated for this compound, compounds that interfere with major cellular pathways may trigger such amino acid stress responses, indirectly modulating the expression of a suite of genes. nih.gov Post-transcriptional modifications, such as the addition of a 5' cap and a poly-A tail to mRNA, are essential for its stability and translation into protein, processes that can be affected by upstream signaling events controlled by kinases. khanacademy.org

Mechanistic Basis of Selective Biological Action

The therapeutic potential of any compound is critically dependent on its ability to act selectively on its intended target while minimizing off-target effects. Research into this compound derivatives has placed a strong emphasis on understanding and engineering this selectivity.

A crucial step in characterizing the mechanism of a new compound is to screen it against a panel of related biological targets. This process, known as selectivity profiling, provides a clear picture of the compound's specificity.

For example, certain quinoxaline derivatives designed as Pim-1/2 kinase inhibitors were tested against a panel of other mammalian protein kinases, including RnDYRK1A, HsCDK5/p25, HsCDK9/CyclinT, and others. mdpi.com The lead compound and its optimized derivatives, 5c and 5e , demonstrated high selectivity, with inhibitory concentrations (IC₅₀) greater than 10 µM for most of the off-target kinases, indicating poor inhibition. mdpi.com In contrast, the reference drug SGI-1776 was far less selective, inhibiting eight of the nine kinases tested. mdpi.com

Similarly, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , was identified as a JNK3 inhibitor but also showed significant activity against DDR1 and EGFR kinases. nih.gov Through rational design, an optimized derivative, J46-37 , was developed that not only potently inhibited JNK3 but was also over 50-fold more selective against it than against DDR1 and EGFR. nih.gov This highlights a successful effort to enhance target selectivity through chemical modification.

Kinase Selectivity Profile of Quinoxaline Derivatives
CompoundPrimary TargetPrimary Target IC₅₀ (µM)Off-Target KinaseOff-Target IC₅₀ (µM)Reference
5cPim-10.43HsCDK5/p25> 10 mdpi.com
5ePim-10.13HsCDK9/CyclinT> 10 mdpi.com
J46JNK30.029DDR10.018 nih.gov
J46-37JNK30.015DDR1> 1 nih.gov
Compound 4 (R-isomer)c-Met0.006-- lookchem.com
Compound 5 (S-isomer)c-Met0.092-- lookchem.com

Understanding how the three-dimensional structure of a compound dictates its interaction with a biological target is fundamental to medicinal chemistry. Structure-activity relationship (SAR) and structure-mechanism studies reveal the precise chemical features responsible for potency and selectivity.

Molecular docking and dynamics simulations are powerful tools for this purpose. Studies on JNK3 inhibitors showed that the 3,4-dihydroquinoxalin-2(1H)-one core serves as a key fragment for inhibition. nih.gov The selectivity of the optimized compound J46-37 was achieved by modifying "warhead groups" to exploit differences in the kinase binding sites, a strategy confirmed through molecular modeling. nih.gov

In another example, a series of 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones were evaluated as antagonists for the glycine site of the NMDA receptor. nih.gov SAR studies revealed that binding affinity increased significantly when a heterocyclic substituent at the 5-position, such as 1,2,3-triazol-1-yl, could act as a hydrogen bond acceptor, interacting with the receptor. nih.gov This demonstrates how a specific, non-covalent interaction, guided by the compound's structure, is critical for its biological mechanism. The stereochemistry of substituents can also be crucial; for instance, the R-isomer of a c-Met kinase inhibitor (compound 4 ) was 15-fold more potent than its S-isomer (compound 5 ), indicating that a precise 3D arrangement is necessary for optimal activity. lookchem.com

Development of Advanced Biochemical and Cellular Assays for Mechanistic Compound Evaluation

The evaluation of potential therapeutic agents requires a suite of robust assays to measure their activity and elucidate their mechanism of action at both the molecular and cellular levels.

Biochemical Assays: These assays directly measure the effect of a compound on its purified molecular target, such as an enzyme. A common method for kinase inhibitors is the ADP-Glo™ kinase enzyme assay, which quantifies enzyme activity by measuring the amount of ADP produced. mdpi.comlookchem.com This luminescence-based assay was used to determine the IC₅₀ values for novel quinoxaline derivatives against c-Met and Pim-1/2 kinases. mdpi.comlookchem.com Another example is the in vitro beta-hematin inhibitory activity (BHIA) assay, used to investigate the mechanism of antimalarial 4-aminoquinoline (B48711) derivatives by measuring their ability to inhibit the formation of hemozoin. mdpi.com

Cellular Assays: These assays assess the effect of a compound on whole cells, providing insights into its biological efficacy, selectivity, and potential cytotoxicity.

Cell Viability and Proliferation Assays: The CCK-8 assay is used to measure cell viability, as was done for quinoxaline derivatives in normal human liver LO2 cells to assess safety. nih.gov Similarly, anti-proliferative activities can be measured against cancer cell lines, such as the human gastric cancer cell line MKN-45, which overexpresses the c-Met kinase, to confirm target engagement in a cellular context. lookchem.com

Lipid Accumulation Assays: To screen for effects on metabolic diseases, researchers have used Oil Red O staining in lipid-overloaded HepG2 hepatocytes to identify quinoxalinone derivatives that can prevent palmitate-induced lipid accumulation. acs.org

Mechanism-Specific Cellular Assays: To confirm the mode of action within cells, more specific assays are employed. For example, Western blot tests were used to confirm that a quinoxaline derivative induced apoptosis in A549 lung cancer cells by showing its effect on proteins in the mitochondrial and caspase-3-dependent pathways. rsc.org For antimalarial compounds, in vitro efficacy is tested against different strains of Plasmodium falciparum (e.g., drug-sensitive 3D7 and drug-resistant W2) to determine IC₅₀ values. nih.gov

These advanced assays are indispensable for a thorough mechanistic evaluation, bridging the gap between molecular interactions and cellular outcomes.

Advanced Analytical Methodologies in 4 Amino 3,4 Dihydroquinoxalin 2 1h One Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure and conformation of 4-amino-3,4-dihydroquinoxalin-2(1H)-one. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D NMR techniques are essential for definitive assignment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (H-H) coupling networks, for instance, within the aromatic ring and the dihydro- portion of the quinoxalinone core. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all atoms in the molecule's framework. For example, the HMBC spectrum would be crucial to confirm the position of the amino group at C3 by showing correlations from the C3 proton to the carbonyl carbon (C2) and carbons of the aromatic ring.

Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline, or amorphous form, ssNMR is an invaluable tool. ox.ac.uk It provides insights into the molecular conformation and packing in the solid state, which can differ significantly from the solution state. ox.ac.uk This is particularly relevant for understanding polymorphism, which has profound implications for the properties of active pharmaceutical ingredients. Solid-state NMR can deliver direct information on chemical bonding, chirality, and composition in the solid form. ox.ac.uk

NMR Data (Predicted) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Aromatic Protons 6.8 - 7.5 (m, 4H)115 - 145Protons on aromatic ring to other aromatic carbons
Lactam NH ~10.5 (s, 1H)-NH to C2, C8a
Amine NH₂ ~4.5 (s, 2H)-NH₂ to C3
CH at C3 ~4.0 (t, 1H)~55CH at C3 to C2, C4a
Carbonyl C2 -~165-

Predicted data based on spectral information for similar quinoxalinone structures. nih.govrug.nl

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can verify the molecular formula (C₈H₉N₃O) and distinguish the target compound from isomers or impurities with the same nominal mass. nih.govanaxlab.com

During synthesis, HRMS is employed to monitor the reaction's progress by identifying the masses of starting materials, intermediates, and the final product in the reaction mixture. For instance, the mass spectrum of a quinoxalinone derivative can reveal the molecular ion peak corresponding to its specific molecular formula. nih.gov This technique is also crucial for characterizing any potential byproducts, aiding in the optimization of reaction conditions. Techniques like ESI (Electrospray Ionization) are commonly used, which typically show the protonated molecular ion [M+H]⁺.

Compound Molecular Formula Calculated Exact Mass Observed Ion (m/z) in HRMS
This compoundC₈H₉N₃O163.0746 g/mol [M+H]⁺ = 164.0818

Data derived from PubChem CID 13150301 and general principles of mass spectrometry. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule and their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups by their absorption of specific frequencies of infrared light. For this compound, the IR spectrum would prominently feature stretching bands for the N-H bonds of the amine and lactam groups, the C=O bond of the lactam, and the C-H bonds of the aromatic ring. nih.gov The positions of these bands can also provide clues about hydrogen bonding interactions. The IR spectra of related quinoxalin-2(1H)-one Schiff's bases show characteristic stretching bands for C=O groups in the range of 1676–1663 cm⁻¹. nih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Functional Group
N-H Stretch (Amine, Lactam)3400 - 3200-NH₂, -NH-
C-H Stretch (Aromatic)3100 - 3000Ar-H
C=O Stretch (Lactam)1700 - 1650-C=O
C=C Stretch (Aromatic)1600 - 1450Ar C=C
C-N Stretch1350 - 1250C-N

Data based on standard IR correlation tables and spectra of related compounds. nih.govnih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomeric forms.

The presence of a stereocenter at the C3 position, which bears the amino group, means that this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are critical.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for separating the enantiomers of a wide range of heterocyclic compounds. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The development of a successful chiral separation method is a key step in providing enantiomerically pure material for further studies. chromatographytoday.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govshimadzu.com This makes LC-MS an ideal tool for the analysis of this compound in complex matrices, such as during reaction monitoring, metabolite profiling, or purity analysis. researchgate.netyoutube.com

An LC-MS method can simultaneously separate the target compound from starting materials, byproducts, and degradants, while the mass spectrometer provides mass information for each separated peak, enabling their identification. When coupled with a high-resolution mass spectrometer (LC-HRMS), this technique provides not only retention time data but also the exact mass of each component, allowing for confident identification and structural confirmation of unknown impurities. researchgate.net

X-ray Crystallography and Structural Biology Applications

X-ray crystallography and structural biology are indispensable tools in the detailed investigation of this compound and its derivatives. These advanced analytical methodologies provide atomic-level insights into the three-dimensional architecture of these molecules and their interactions with biological macromolecules. Such information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the molecular structure of a compound in the solid state. While specific crystallographic data for the parent this compound is not extensively reported in publicly available literature, studies on closely related derivatives of the quinoxalinone core provide significant insights into the structural features of this class of compounds.

For instance, the analysis of derivatives such as ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate has been accomplished through single crystal X-ray diffraction. tandfonline.com These studies reveal critical information about bond lengths, bond angles, and the planarity of the dihydroquinoxaline moiety. In one such derivative, the three substituents on the dihydroquinoxaline ring were observed to be rotated significantly out of its mean plane. tandfonline.com The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions, which form layered structures. tandfonline.com

The table below summarizes representative crystallographic data for a related dihydroquinoxalinone derivative, illustrating the type of detailed structural information that can be obtained from such studies.

ParameterValue
Compound Name ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate
Formula C22H20N2O3
Crystal System Not specified
Space Group Not specified
Key Structural Features Substituents rotated out of the mean plane of the dihydroquinoxaline moiety. tandfonline.com
Intermolecular Interactions C—H···O hydrogen bonds, C—H···π(ring) interactions, π–π stacking. tandfonline.com

This table is illustrative and based on findings for a related derivative. Specific values for crystal system and space group were not provided in the source.

Co-crystallization Studies with Biological Targets for Interaction Mechanism

Co-crystallization of this compound derivatives with their biological targets, such as enzymes, is a cornerstone of structural biology-driven drug discovery. This technique provides a static snapshot of the ligand bound within the active site of the protein, revealing the precise interactions that govern molecular recognition and inhibitory activity. A significant area of research for quinoxalinone derivatives has been their development as inhibitors of c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform, which is implicated in neurodegenerative diseases. mdpi.com

X-ray crystallography has been successfully employed to determine the structures of JNK3 in complex with various inhibitors, some featuring scaffolds related to the dihydroquinoxalinone core. mdpi.comglobalphasing.org These co-crystal structures are invaluable for understanding the binding mode of the inhibitors. For example, the ATP-binding site of JNK3, located between the N-terminal and C-terminal lobes, is the primary target for these inhibitors. mdpi.com

Structural studies have shown that inhibitors can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For instance, a common feature is the formation of hydrogen bonds with the main chain of Met149 in JNK3. globalphasing.org Furthermore, these studies highlight the importance of hydrophobic interactions. The inhibitor's scaffold can be positioned to interact with hydrophobic residues such as Ala91, Val196, and Leu206, which contributes significantly to the binding affinity. nih.gov

The insights gained from these co-crystallization studies are instrumental in explaining the structure-activity relationships and selectivity of inhibitors. For example, the orientation of substituents on the quinoxalinone ring can be designed to exploit specific pockets within the enzyme's active site, thereby enhancing potency and selectivity over other kinases. mdpi.comnih.gov

The following table summarizes key interactions observed in a representative co-crystal structure of a JNK3 inhibitor, demonstrating the detailed understanding that can be achieved.

Biological TargetInhibitor ClassKey Interacting ResiduesTypes of Interactions
c-Jun N-terminal kinase 3 (JNK3) Quinoxalinone-relatedMet149 (hinge region)Hydrogen bonding globalphasing.org
Ala91, Val196, Leu206Hydrophobic interactions nih.gov
Asn152Water-bridged hydrogen bond nih.gov

This table is a composite representation based on findings from studies on various JNK3 inhibitors with related scaffolds.

Future Directions and Emerging Research Avenues for 4 Amino 3,4 Dihydroquinoxalin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that are often not environmentally benign. rsc.org Consequently, a significant future direction is the development of green and sustainable synthetic strategies. Research is shifting towards methodologies that minimize waste, avoid hazardous solvents and reagents, and utilize renewable resources and energy-efficient conditions.

Recent advancements in the synthesis of the broader quinoxalinone class highlight several promising sustainable approaches:

Green Catalysts and Solvents: The use of water as a solvent and catalyst, or in combination with eco-friendly catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), has proven effective for the condensation reactions that form the quinoxaline core. researchgate.net Another innovative approach involves using natural deep eutectic solvents (NADESs), such as those based on choline (B1196258) chloride and water, which can promote rapid and high-yielding synthesis at room temperature and can be recycled multiple times. rsc.org The development of reusable nanocatalysts, such as copper oxide nanoparticles (CuONPs) derived from waste orange peel extract, also presents a viable green alternative. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere seconds, offering a significant improvement in energy efficiency over traditional heating methods. researchgate.net

Atom Economy and Process Mass Intensity (PMI): Future synthetic designs will increasingly focus on improving green metrics. For example, protocols using NADESs have demonstrated favorable PMI and E-factor (environmental factor) values, making them attractive for large-scale applications. rsc.org Transition-metal-free catalysis is another key area, as it avoids the use of often toxic and expensive heavy metals. rsc.org

Table 1: Emerging Sustainable Synthetic Methods for Quinoxalinone Derivatives

MethodologyKey FeaturesAdvantagesReference
Natural Deep Eutectic Solvents (NADES)Choline chloride/water mixture as solvent and promoter.Fast (5 min), room temperature, high yields (>90%), recyclable solvent, no additional catalyst needed. rsc.org
Green NanocatalysisCopper oxide nanoparticles (CuONPs) synthesized using orange peel extract.Eco-friendly catalyst, renewable, high yields, simple methodology, recyclable catalyst. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source.Extremely short reaction times (e.g., 60 seconds), solvent-free or green solvents. researchgate.net
Aqueous Phase CatalysisCerium (IV) ammonium nitrate (CAN) in water.Inexpensive, non-toxic, readily available catalyst system, proceeds at room temperature. researchgate.net
Transition-Metal-Free CatalysisUse of organocatalysts like nitrilotris(methylenephosphonic acid).Avoids toxic heavy metals, catalyst can be recycled, uses green solvents like ethanol. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov For the 4-amino-3,4-dihydroquinoxalin-2(1H)-one scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and design molecules with desired properties.

Future research will likely integrate AI and ML in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can predict the biological activity of novel analogs based on their structural features. iipseries.org By using algorithms like random forests, support vector machines (SVMs), and deep neural networks (DNNs), researchers can screen virtual libraries of thousands of compounds, prioritizing the most promising candidates for synthesis and experimental validation. iipseries.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. iipseries.org These models, such as variational autoencoders or recurrent neural networks (RNNs), can be trained on known active compounds to generate novel this compound derivatives that are predicted to have high potency and selectivity. nih.gov

ADMET Prediction: A major challenge in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties early in the design phase, reducing the likelihood of late-stage failures. scispace.com This allows for the pre-emptive modification of structures to improve drug-like characteristics.

Table 2: Applications of AI/ML in the Development of this compound Analogs

AI/ML ApplicationObjectivePotential ImpactReference
Virtual High-Throughput Screening (vHTS)To rapidly screen large virtual libraries of compounds for potential binding to a biological target.Reduces time and cost of initial hit identification. nih.gov
Deep QSARTo build highly accurate predictive models of a compound's biological activity.Prioritizes synthesis of the most potent compounds; enhances lead optimization. nih.gov
Generative Models (De Novo Design)To design novel molecular structures with desired potency and pharmacokinetic properties.Expands intellectual property landscape; discovers unique and highly active compounds. iipseries.org
ADMET & Toxicity PredictionTo predict drug-like properties and potential toxicity before synthesis.Reduces late-stage attrition of drug candidates; improves safety profiles. scispace.com
Synthetic Route PlanningTo identify and suggest efficient synthetic pathways for target molecules.Automates and optimizes the chemical synthesis process. scispace.com

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While the quinoxaline class is known for a wide array of biological activities, including antibacterial, anticancer, and antiviral properties, the specific targets and mechanisms of action for many derivatives remain to be fully elucidated. nih.govsapub.org A key future direction is to identify novel biological targets for this compound and to understand its molecular interactions.

Known Targets as a Starting Point: Research has identified potent and selective inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold. One derivative was optimized as a highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases and cancer. nih.gov Other quinoxalinone derivatives have been investigated as inhibitors of COX-2 and lactate (B86563) dehydrogenase A (LDHA) for colorectal cancer. nih.gov These known targets provide a foundation for screening this compound and its analogs.

Exploring Novel Targets: Given the structural similarity to 4-aminoquinolines, which are known to interfere with heme metabolism in malaria parasites, it could be valuable to investigate if this compound derivatives have activity against parasitic diseases through a similar or distinct mechanism. plos.orgesr.ietaylorandfrancis.com Furthermore, related bicyclic lactams have shown inhibitory activity against carbonic anhydrase isoforms, suggesting another potential target class to explore. nih.gov

Mechanism of Action Studies: Elucidating how these compounds exert their effects is crucial. For the JNK3 inhibitor, molecular docking and dynamics simulations were used to understand the binding interactions and the basis for its selectivity. nih.gov Future work should employ similar computational methods alongside experimental techniques like X-ray crystallography, proteomics, and transcriptomics to map the pathways modulated by these compounds.

Table 3: Known and Potential Biological Targets for the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

Target ClassSpecific Target(s)Therapeutic AreaReference
KinasesJNK3, CDK9, DDR1, EGFRNeurodegeneration, Cancer, Inflammation nih.govnih.gov
Epigenetic ProteinsBET (BRD4)Cancer nih.gov
Metabolic EnzymesCOX-2, LDHACancer, Inflammation nih.gov
Structural ProteinsTubulin (Colchicine Site)Cancer acs.org
Potential New TargetsCarbonic Anhydrases, Heme PolymeraseGlaucoma, Cancer, Malaria plos.orgnih.gov

Applications in Chemical Biology as Molecular Probes and Tools

Beyond therapeutic applications, compounds with unique properties can serve as valuable tools in chemical biology to probe biological systems. The quinoxalin-2(1H)-one core possesses interesting photophysical properties that have been largely underexplored compared to their oxygenated coumarin (B35378) counterparts. unamur.be

A significant emerging avenue is the development of this compound derivatives as molecular probes.

Fluorescent Probes: Quinoxalin-2(1H)-ones have been shown to exhibit fluorescence, with some derivatives acting as luminescent pH sensors. unamur.beresearchgate.net This opens the door to designing probes for bio-imaging and sensing applications. The amino group at the 4-position of the title compound is a prime site for chemical modification. It can be functionalized with environmentally sensitive fluorophores, affinity tags, or reactive groups to create probes that can:

Report on the local microenvironment (e.g., pH, polarity).

Visualize specific organelles or cellular processes.

Identify the binding partners of a drug through photo-affinity labeling.

Chemosensors: The scaffold's ability to be functionalized could be harnessed to create chemosensors for detecting specific ions or small molecules within biological systems. unamur.be

Design and Development of Highly Selective and Potent Analogs

A central goal of medicinal chemistry is the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. The this compound scaffold is an excellent starting point for such optimization.

Future research will focus on structure-based drug design and the exploration of structure-activity relationships (SAR) to create superior analogs.

Improving Selectivity: A key challenge is achieving selectivity for the desired target over related proteins to minimize off-target effects and toxicity. In the development of a JNK3 inhibitor, a lead compound (J46) based on the 3,4-dihydroquinoxalin-2(1H)-one core also showed high inhibition of DDR1 and EGFR kinases. nih.gov Through structure-based design and molecular modeling, a new analog, J46-37, was developed that exhibited potent JNK3 inhibition while being over 50-fold more selective against the off-target kinases. nih.gov

Enhancing Potency: Potency can be systematically improved by modifying substituents on the quinoxalinone core. For instance, a hybrid strategy merging a kinase hinge-binder with the 6-amino-3,4-dihydroquinoxalin-2(1H)-one core led to the discovery of compound 40 , a dual inhibitor of BET and CDK9 with nanomolar potency against both targets. nih.gov Similarly, the addition of specific pyrimidine (B1678525) moieties to the scaffold produced potent anticancer agents that bind to the colchicine (B1669291) site of tubulin. acs.org

Polypharmacology: While selectivity is often the goal, sometimes targeting multiple proteins can be beneficial, especially in complex diseases like cancer. nih.gov The 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one structure demonstrates that this scaffold can be rationally designed to create dual-target or polypharmacological agents. nih.gov

Table 4: Design Strategies for Selective and Potent 3,4-Dihydroquinoxalin-2(1H)-one Analogs

Lead Scaffold/CompoundDesign StrategyKey ModificationResulting Compound/SeriesOutcomeReference
(Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46)Structure-based optimization to improve selectivity against DDR1/EGFR.Replacement of naphthalene (B1677914) ring with a smaller, substituted phenyl ring.J46-37Maintained high potency for JNK3 with >50-fold improved selectivity. Improved physicochemical properties. nih.gov
6-Amino-3,4-dihydroquinoxalin-2(1H)-oneHybrid strategy to combine pharmacophores for kinase and BET inhibition.Incorporation of a pyrimidine hinge-binder at the 6-amino position.Compound 40Created a potent dual inhibitor of BRD4 (IC50 = 12.7 nM) and CDK9 (IC50 = 22.4 nM). nih.gov
3,4-dihydroquinoxalin-2(1H)-oneDesign of tubulin polymerization inhibitors.Attachment of a substituted pyrimidine moiety at the N4-position.Compound 12cPotent anticancer activity via binding to the colchicine site of tubulin. acs.org

Q & A

Q. Advanced Research Focus

  • Radical Alkylation : Catalyst-free α-alkylation of glycine derivatives using diacyl peroxides introduces alkyl groups at the α-position, enabling late-stage diversification .
  • HFIP-Catalyzed Mannich Reactions : Hexafluoroisopropanol (HFIP) promotes divergent synthesis of difluoro-substituted derivatives, enhancing electrophilicity for nucleophilic attacks .
  • Rearrangement Reactions : 3-Arylacylidene intermediates react with hydrazine hydrate to form benzimidazoles, expanding heterocyclic diversity .

How do researchers resolve contradictions in biological activity data across derivatives?

Advanced Research Focus
Discrepancies in antiproliferative activity (e.g., GI50 values ranging from 10⁻¹⁰ M to micromolar levels) are analyzed via:

  • Structure-Activity Relationship (SAR) : Substituent effects (e.g., 2-methylquinazoline in compound 2 vs. unmodified cores) correlate with tubulin-binding affinity .
  • Mechanistic Profiling : Comparative immunohistochemistry of xenograft tumors identifies vascular disruption (apoptosis induction vs. proliferation inhibition) as a key variable .
  • Solubility-Lipophilicity Balance : LogP and metabolic stability assays (e.g., microsomal half-life) differentiate false positives from true hits .

What experimental models are used to evaluate antitumor efficacy, and how are results interpreted?

Q. Advanced Research Focus

  • In Vivo Models : Nude mice xenografts treated with 1 mg/kg of 7-methoxy-4-(2-methylquinazolin-4-yl) derivatives show 62% tumor growth inhibition. Histopathology (H&E staining) confirms vascular disruption .
  • Cell Panel Screening : NIH-NCI 60-cell line panels identify nanomolar GI50 values, with outliers analyzed for resistance mechanisms (e.g., efflux pump overexpression) .

How are reaction mechanisms for quinoxalinone rearrangements elucidated?

Q. Advanced Research Focus

  • Radical Trapping : ESR spectroscopy detects alkyl radicals in glycine alkylation, supporting a radical-addition pathway .
  • Isotopic Labeling : ¹⁵N-labeled hydrazine tracks N-incorporation during benzimidazole formation, confirming rearrangement over direct substitution .
  • DFT Calculations : Transition-state modeling of HFIP-catalyzed reactions explains regioselectivity in fluorinated products .

What analytical methods are critical for optimizing synthetic scalability?

Q. Basic Research Focus

  • HPLC-Purification : Resolves diastereomers in Mannich reactions, ensuring >95% purity .
  • TLC Monitoring : Tracks solid-phase synthesis intermediates, reducing side-product formation .
  • Gram-Scale Validation : Radical alkylation protocols demonstrate scalability (10 g yields) with consistent HRMS data .

How do substituents influence the electronic properties of the quinoxalinone ring?

Q. Basic Research Focus

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., 4-chlorophenyl in 3ad ) increase electrophilicity at C3, facilitating nucleophilic attacks .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 4b ) stabilize intermediates via resonance, reducing reaction rates but improving selectivity .

What are the limitations of current synthetic methods, and how are they addressed?

Q. Advanced Research Focus

  • Low Yields in Alkynylation : Bulky substituents (e.g., 4-phenylbut-1-yn-1-yl in 3af ) cause steric hindrance, mitigated by Cu(I)/ligand systems .
  • Byproduct Formation in Rearrangements : Hydrazine excess in benzimidazole synthesis generates diazenes; stoichiometric control minimizes this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.